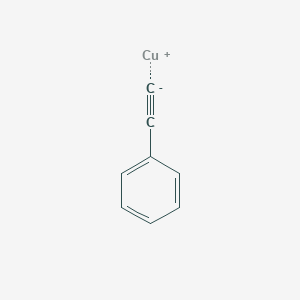

Copper(I) phenylacetylide

描述

Copper(I) phenylacetylide is an organometallic compound with the chemical formula CuC≡CPh, where Ph represents a phenyl group. It is characterized by its yellow color in the solid state . This compound is notable for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: Copper(I) phenylacetylide can be synthesized through several methods:

Traditional Method: This involves the reaction of phenylacetylene with copper(I) oxide (Cu₂O) in the presence of a sulfuric acid catalyst in ethanol.

Electrochemical Synthesis: This method uses simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts.

Photo-synthesis Method: This method involves the preparation of copper phenylacetylide nanobelts with preferential active facet exposure, which shows significantly improved photocatalytic activity compared to traditional thermal-synthesis methods.

Industrial Production Methods: Industrial production of this compound typically involves the traditional method due to its simplicity and cost-effectiveness. electrochemical synthesis is gaining attention for its sustainability and efficiency .

化学反应分析

Copper(I) phenylacetylide undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form copper(II) phenylacetylide.

Reduction: It can be reduced back to phenylacetylene.

Substitution: It participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes.

Cycloaddition: It reacts with nitrones to give cis-β-lactams.

Common Reagents and Conditions:

Reagents: Aryl iodides, bromides, nitrones, sulfuric acid, ethanol, quaternary ammonium salts.

Conditions: Reactions are typically carried out in ethanol or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Major Products:

- Substituted tolanes

- 2-Phenylbenzofurans

- Indoles

- Furo[3,2-b]pyridines

- Cis-β-lactams

科学研究应用

Copper(I) phenylacetylide has a wide range of applications in scientific research:

Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: It plays a role in drug development and pharmaceutical manufacturing.

Industry: It is used in the production of polymers and materials with specific electronic properties.

作用机制

The mechanism of action of copper(I) phenylacetylide involves its ability to form complexes with various ligands. In the presence of a copper(I) catalyst, it undergoes cycloaddition reactions with azides to form triazoles through a stepwise polar mechanism. The coordination of copper to the alkyne changes the mechanism from a non-polar one-step mechanism to a polar stepwise one, due to the high nucleophilic character of the dinuclear copper(I)-acetylide complex .

相似化合物的比较

Copper(I) phenylacetylide can be compared with other copper(I) acetylides:

Copper(I) acetylide (CuC≡CH): Similar in structure but lacks the phenyl group, making it less versatile in organic synthesis.

Copper(I) butynylacetylide (CuC≡CCH₂CH₃): Contains a butynyl group instead of a phenyl group, which affects its reactivity and applications.

Copper(I) ethynylacetylide (CuC≡CCH₃): Contains an ethynyl group, making it more reactive but less stable compared to this compound.

This compound is unique due to its phenyl group, which enhances its stability and reactivity in various organic synthesis reactions.

生物活性

Copper(I) phenylacetylide (C8H5Cu), a compound with notable applications in organic synthesis and catalysis, has garnered attention due to its unique biological activities and potential therapeutic uses. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cu |

| Molecular Weight | 164.67 g/mol |

| CAS Number | 13146-23-1 |

| Physical Form | Powder |

| Color | Yellow |

| Solubility | Soluble in acetone and acetonitrile; insoluble in water |

This compound is characterized by its air and moisture sensitivity, making it reactive under specific conditions. It is known for its self-heating properties and potential to release flammable gases upon contact with water, necessitating careful handling .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. Its ability to generate reactive oxygen species (ROS) makes it effective against various pathogens. Research indicates that the compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows promise in antifungal applications as well .

Photocatalytic Activity

This compound has been identified as a promising photocatalyst in various reactions. Its unique electron transport properties enable it to facilitate organic transformations under visible light irradiation. For instance, it has been successfully employed in the synthesis of imines, showcasing its potential in organic synthesis applications .

Table: Photocatalytic Applications of this compound

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Imine Synthesis | Visible light (>400 nm) | Various imines | |

| Glaser Coupling | Anaerobic conditions | Alkynes | |

| Coupling with Aryl Halides | Thermolysis | Substituted tolanes |

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial properties of this compound against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Photocatalytic Applications

In another investigation, researchers explored the use of this compound as a photocatalyst for organic transformations under visible light. The study reported high yields and efficiency, indicating that this compound could be a viable option for sustainable chemical processes .

Safety and Handling Considerations

This compound is classified as hazardous due to its corrosive nature and potential to cause severe burns upon contact with skin or eyes. It is also considered a pyrophoric solid, capable of catching fire spontaneously when exposed to air. Proper safety measures must be implemented when handling this compound:

- Personal Protective Equipment (PPE): Use gloves, goggles, and protective clothing.

- Storage Conditions: Store in a cool, dry place away from moisture and incompatible materials.

- Emergency Protocols: In case of exposure, immediate medical attention is required.

属性

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。